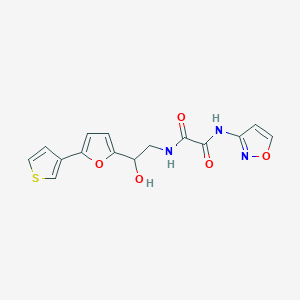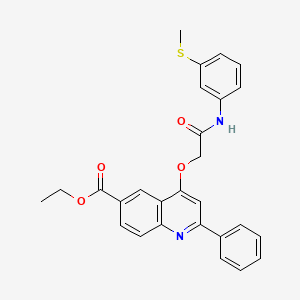
Ethyl 4-(2-((3-(methylthio)phenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds . The compound also contains an ester group (carboxylate), which could potentially be involved in esterification or hydrolysis reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a phenyl ring, and an ester group. These functional groups could potentially engage in various types of intermolecular interactions, including pi-stacking (between aromatic rings) and hydrogen bonding (involving the ester group) .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially participate in various types of chemical reactions. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions, and the ester group could be involved in hydrolysis or esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings would likely make the compound relatively stable and nonpolar, while the ester group could potentially engage in hydrogen bonding, affecting the compound’s solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Applications
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been explored for their potential as antimicrobial agents. The synthesis involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to compounds screened for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Anticancer Agent Development
Research on Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates has shown promise in the development of potential anticancer agents. These compounds were synthesized from aminoquinolones, with some showing no cytotoxicity against normal cells, highlighting their specificity and potential therapeutic index (Facchinetti et al., 2015).
Calcium Channel Antagonistic Activity
Derivatives of ethyl 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates have been synthesized and evaluated for their calcium channel antagonistic activities. This pharmacological activity is crucial for developing drugs that can manage cardiovascular diseases, showcasing the versatility of these compounds in therapeutic applications (Şimşek et al., 2006).
Novel Synthesis Methods
Research has also focused on developing novel synthetic methods for these compounds, which is essential for enhancing their availability for further biological evaluation and potential drug development. One study describes a facile one-pot synthesis of 3-aminoquinolines, which are key intermediates in preparing various biologically active quinoline derivatives (Wang, Boschelli, Johnson, & Honores, 2004).
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-3-32-27(31)19-12-13-23-22(14-19)25(16-24(29-23)18-8-5-4-6-9-18)33-17-26(30)28-20-10-7-11-21(15-20)34-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWBQKBAKQKZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)
![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)


![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)

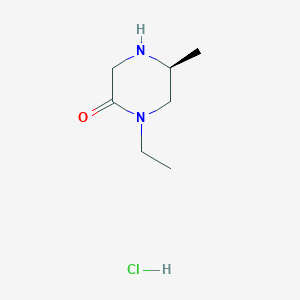
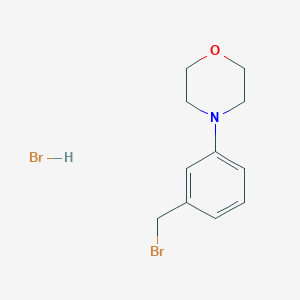
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
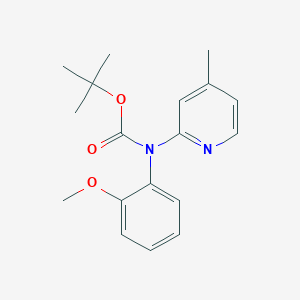
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)
